2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the individual components, such as the piperidine, oxadiazole, and indole derivatives. These components are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole rings, using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
1-(4-METHYLPIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)20-22-23-21(27-20)18-12-16-6-4-5-7-17(16)25(18)13-19(26)24-10-8-15(3)9-11-24/h4-7,12,14-15H,8-11,13H2,1-3H3 |
InChI Key |
KWMIPBXPRPRBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C |
Origin of Product |
United States |
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